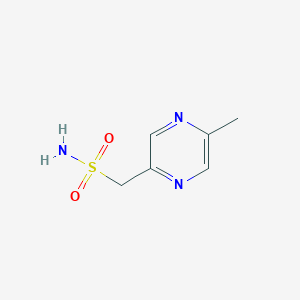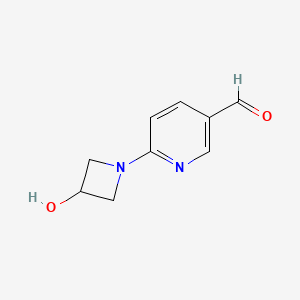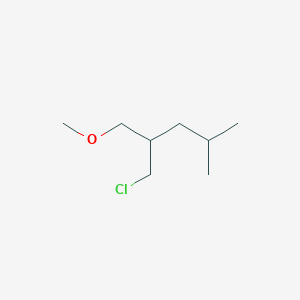
2-(Chloromethyl)-1-methoxy-4-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-methoxy-4-methylpentane is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-4-methylpentane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-methoxy-4-methylpentane with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of advanced separation techniques like distillation and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-methoxy-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes and alkenes.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-methoxy-4-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-methylpentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)benzimidazole: Used as an intermediate in pharmaceutical synthesis.
2-(Chloromethyl)-4-methylquinazoline: Known for its biological activities and applications in medicinal chemistry.
2-(Chloromethyl)benzoxazole: Employed in the synthesis of bioactive molecules and materials.
Uniqueness
2-(Chloromethyl)-1-methoxy-4-methylpentane is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C8H17ClO |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-chloro-2-(methoxymethyl)-4-methylpentane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)4-8(5-9)6-10-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
AOEHFGSEWAMFRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(COC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


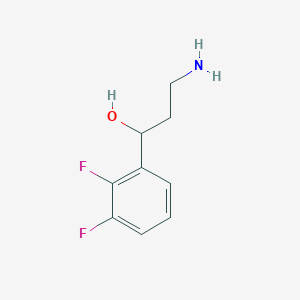
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)


![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)
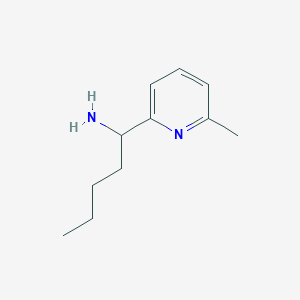


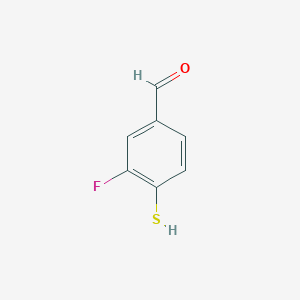
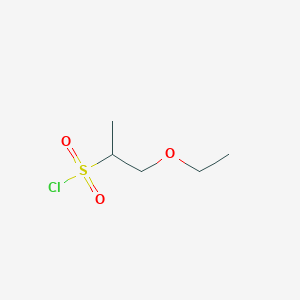
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
